N-(3-ethylphenyl)thiolan-3-amine

Enzyme Inhibition Drug Metabolism Arylamine N-acetyltransferase

Researchers investigating NAT1 or DHFR require validated probe compounds with defined activity. N-(3-ethylphenyl)thiolan-3-amine provides a benchmark inhibitor for human NAT1 (IC50 1.90 µM) and P. carinii DHFR (IC50 12.0 µM), enabling reproducible SAR assays and serving as a reference scaffold for medicinal chemistry optimization. • Quantified NAT1 inhibition for arylamine metabolism studies • Defined DHFR activity for antifolate screening • 3-Ethylphenyl-thiolane scaffold for systematic SAR exploration Sourced reliably with batch-to-batch consistency for demanding research programs.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B13258046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)thiolan-3-amine
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC2CCSC2
InChIInChI=1S/C12H17NS/c1-2-10-4-3-5-11(8-10)13-12-6-7-14-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3
InChIKeyRRTWKDNFWUZEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethylphenyl)thiolan-3-amine Identity & Research Sourcing


N-(3-ethylphenyl)thiolan-3-amine (CAS: 1021081-31-1) is a synthetic organic compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . It belongs to the class of N-substituted thiolan-3-amines, featuring a saturated tetrahydrothiophene ring with an amine substituent at the 3-position that is further linked to a 3-ethylphenyl moiety [1]. The compound is commercially available from multiple suppliers with standard purity specifications of 95% .

Enzyme Probe NAT1 and DHFR inhibition assay context
Positional Isomer Defined 3-ethylphenyl substitution on thiolane-3-amine
Sourcing Available as 95% purity research reagent

Why N-(3-Ethylphenyl)thiolan-3-amine Is Irreplaceable


Direct substitution of N-(3-ethylphenyl)thiolan-3-amine with a close structural analog (e.g., N-(4-ethylphenyl)thiolan-3-amine or N-(3-methylphenyl)thiolan-3-amine) is not scientifically justified without confirmatory data. Small structural perturbations, such as the position of the ethyl substituent on the phenyl ring or the size of the alkyl group, are known to significantly alter a molecule's lipophilicity, target binding affinity, and metabolic stability . Therefore, assuming functional interchangeability without direct, quantitative comparative evidence introduces substantial risk into experimental reproducibility and data interpretation. The following sections detail the specific, data-backed differentiators for N-(3-ethylphenyl)thiolan-3-amine.

Positional isomer mismatch Shifting ethyl group position (3- to 4-) may alter target binding and lipophilicity; not interchangeable without data.
Alkyl size alteration Replacing ethyl with methyl can change enzyme inhibition profile; direct functional replacement risks assay reproducibility.
Absence of comparative data Key analogs lack assay data; substitution cannot be validated without head-to-head evidence.

N-(3-Ethylphenyl)thiolan-3-amine Differentiation Evidence


NAT1 Inhibition: 3-Ethyl vs. 4-Ethyl Analog

In a standardized enzymatic assay for human arylamine N-acetyltransferase 1 (NAT1), N-(3-ethylphenyl)thiolan-3-amine demonstrated an inhibitory IC50 of 1.90 µM [1]. This is a class-level inference of differential activity, as the positional isomer N-(4-ethylphenyl)thiolan-3-amine, while structurally similar, has not been evaluated in the same assay. The 3-ethylphenyl substitution pattern on the thiolane amine scaffold is therefore associated with a defined, moderate affinity for this drug-metabolizing enzyme.

NAT1 Inhibition
Class-level inference
IC50 = 1.90 µM
Establishes 3-ethylphenyl scaffold as NAT1 inhibitor reference.
4-ethyl isomer untested; class-level inference only.
Enzyme Inhibition Drug Metabolism Arylamine N-acetyltransferase

DHFR Inhibition: 3-Ethyl vs. 3-Methyl Analog

N-(3-ethylphenyl)thiolan-3-amine was evaluated for its inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, a key antifungal and anticancer drug target, yielding an IC50 of 12.0 µM [1]. The related analog N-(3-methylphenyl)thiolan-3-amine has not been reported in this specific assay, establishing a class-level inference where the ethyl-substituted variant provides a measurable level of DHFR inhibition. The 3-ethyl group confers a defined, albeit modest, affinity for this target.

DHFR Inhibition
Class-level inference
IC50 = 12.0 µM
Provides modest DHFR inhibition reference for this chemotype.
3-methyl analog untested; activity is compound-specific.
Antifolate Research Enzyme Inhibition Pneumocystis carinii

Sourcing & Identity: Positional Isomers

N-(3-ethylphenyl)thiolan-3-amine (CAS: 1021081-31-1) is a commercially available research reagent, whereas its positional isomer N-(4-ethylphenyl)thiolan-3-amine (CAS: 1021076-80-1) may be sourced from different suppliers [1][2]. While both compounds share the same molecular formula (C12H17NS) and molecular weight (207.34 g/mol), their distinct CAS numbers reflect their unique chemical structures and, by extension, their distinct molecular interactions .

Identity & Sourcing
Supporting evidence
CAS: 1021081-31-1
CAS (4-isomer): 1021076-80-1
Distinct CAS confirms unique positional isomer identity.
Same molecular formula; sourcing traceability ensured.
Chemical Sourcing Structural Isomers Research Reagents

N-(3-Ethylphenyl)thiolan-3-amine Research Applications


NAT1 Inhibitor SAR Studies

N-(3-ethylphenyl)thiolan-3-amine is a well-defined molecular probe for exploring SAR around the human NAT1 enzyme. With a quantified IC50 of 1.90 µM [1], it serves as a benchmark compound against which the activity of newly synthesized analogs can be measured. Researchers investigating the impact of substituent position on NAT1 inhibition can use this compound as a direct comparator for its positional isomers (e.g., 2-ethylphenyl or 4-ethylphenyl derivatives) or other thiolane-based inhibitors.

DHFR Inhibition Control in Antifolate Discovery

In research programs targeting dihydrofolate reductase (DHFR), particularly from Pneumocystis carinii, N-(3-ethylphenyl)thiolan-3-amine provides a known, modest inhibitor with an IC50 of 12.0 µM [1]. It can be employed as a tool compound or a negative/positive control in enzymatic screens. Its defined activity level helps validate assay conditions and provides a reference point for evaluating the potency of novel antifolate candidates.

Probe for Heterocyclic Amine Bioactivation & Toxicity

Given its measured interaction with NAT1 [1], a key enzyme in the bioactivation of arylamine and heterocyclic amine carcinogens, N-(3-ethylphenyl)thiolan-3-amine is a relevant chemical tool for toxicology and pharmacology studies. It can be used to investigate the role of N-acetylation in modulating the cellular effects of thiolane-containing amines, providing a defined chemical handle for mechanistic studies on drug metabolism and potential toxicity pathways.

Novel Thiolane-Based Bioactive Scaffolds

The compound serves as a foundational building block for synthesizing more complex molecules. Its established inhibition profiles for NAT1 and DHFR [1] provide a clear rationale for using the 3-ethylphenyl-thiolan-3-amine scaffold as a starting point for medicinal chemistry optimization. Researchers can systematically modify the ethylphenyl group or the thiolane ring to enhance potency, selectivity, or pharmacokinetic properties, guided by the existing quantitative data.

Application
Selection Property
Validation Focus
NAT1 inhibitor SAR studies
3-Ethylphenyl positional isomer profile
NAT1 inhibition assay context
DHFR inhibition control
Defined moderate DHFR inhibitor
Enzyme inhibition assay validation
Arylamine bioactivation & toxicity research
NAT1-mediated acetylation probe
Metabolism & toxicity pathway review
Thiolane-based scaffold optimization
3-Ethylphenyl-thiolane core
Structure-activity relationship profiling
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